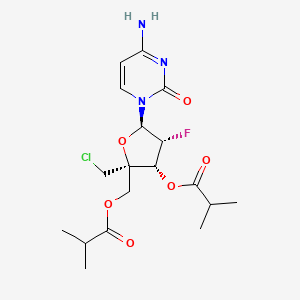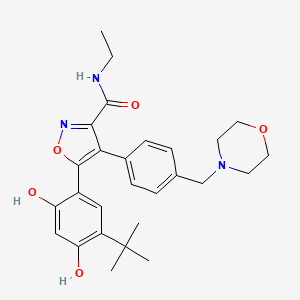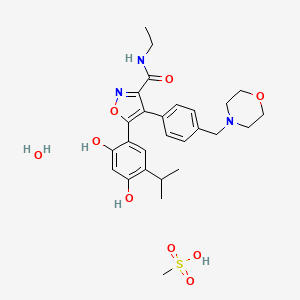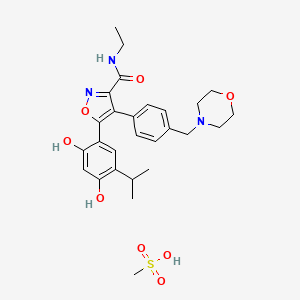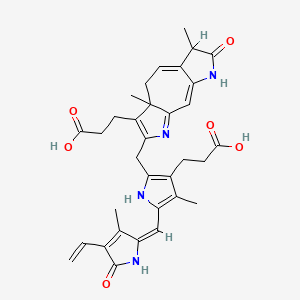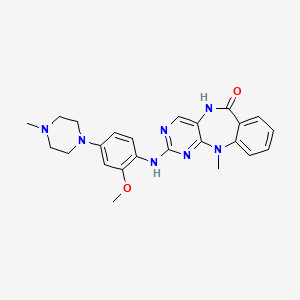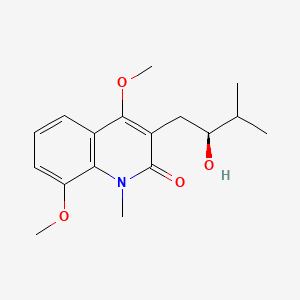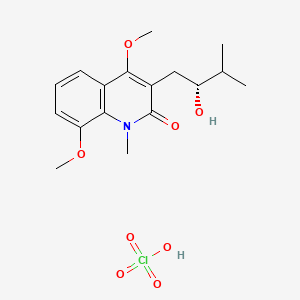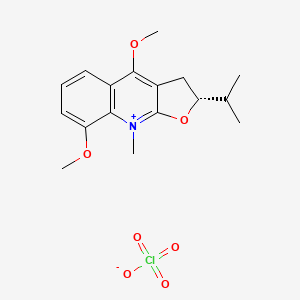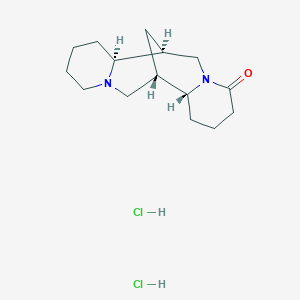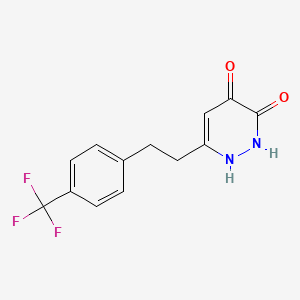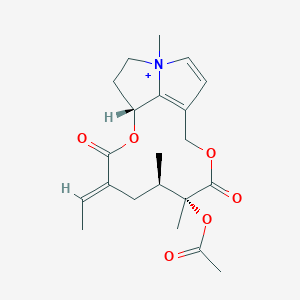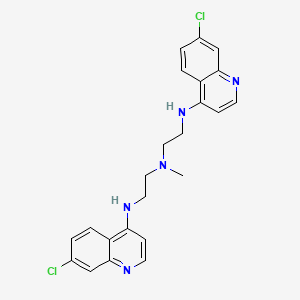
Lys01
Descripción general
Descripción
LYS01 es un inhibidor de la autofagia que ha captado la atención por su potencial en la terapia contra el cáncer. La autofagia es un proceso celular que implica la secuestración de orgánulos y proteínas en vesículas autofágicas (AV) seguido de su degradación a través de la fusión lisosomal. Las células tumorales aprovechan la autofagia para sobrevivir a las tensiones metabólicas y terapéuticas, convirtiéndola en un mecanismo clave de resistencia a muchos agentes anticancerígenos .
Aplicaciones Científicas De Investigación
Las aplicaciones de LYS01 se extienden a través de varios campos científicos:
Investigación del Cáncer: this compound muestra una actividad antitumoral significativa de un solo agente sin toxicidad en ratones. Tiene potencial como agente terapéutico en el tratamiento del cáncer.
Resistencia a los Medicamentos: La inhibición de la autofagia con this compound puede superar los mecanismos de resistencia a los medicamentos en las células cancerosas.
Trastornos Metabólicos: Investigaciones adicionales exploran su papel en los trastornos metabólicos más allá del cáncer.
Mecanismo De Acción
LYS01 se dirige a la autofagia al interrumpir la función lisosomal. Deteriora la secuestración y degradación de los componentes celulares, lo que lleva a la muerte celular. Los objetivos moleculares y las vías implicadas aún están bajo investigación.
Análisis Bioquímico
Biochemical Properties
Lys01 interacts with various enzymes and proteins in the cell, primarily through its role as an autophagy inhibitor . It inhibits cell viability of various cell lines, including 1205Lu, c8161, LN229, and HT-29, with IC50s of 3.6, 3.8, 7.9, 6.0 μM . The nature of these interactions primarily involves the inhibition of the autophagy process, which is a cellular degradation pathway that is essential for cell survival under stress conditions .
Cellular Effects
This compound has a profound impact on cellular processes. It inhibits autophagy, a process that is often upregulated in cancer cells as a survival mechanism . By inhibiting autophagy, this compound can impair tumor growth
Molecular Mechanism
The molecular mechanism of this compound involves its accumulation within the lysosome, where it exerts its effects . Compared with Hydroxychloroquine (HCQ), this compound more potently accumulates within and deacidifies the lysosome, resulting in impaired autophagy and tumor growth . This suggests that this compound may bind to biomolecules within the lysosome, inhibiting enzyme activity and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is a potent autophagy inhibitor and has significant antitumor activity . It is also known that this compound is more potent than HCQ in terms of autophagy inhibition .
Dosage Effects in Animal Models
It is known that this compound has significant antitumor activity and is a potent autophagy inhibitor .
Metabolic Pathways
Given its role as an autophagy inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in this process .
Transport and Distribution
This compound is thought to accumulate within the lysosome, where it exerts its effects This suggests that this compound may be transported into the lysosome via specific transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound is thought to be within the lysosome This localization is likely crucial for this compound’s activity as an autophagy inhibitor
Métodos De Preparación
Rutas de Síntesis: LYS01 es un compuesto de bisaminoquinolina. Su síntesis implica motivos estructurales específicos que mejoran la inhibición de la autofagia en comparación con los derivados de la cloroquina (CQ). Estos motivos incluyen la presencia de dos anillos de aminoquinolina, un enlace triamina y un átomo de cloro en la posición C-7. El compuesto principal, this compound, es aproximadamente 10 veces más potente que la hidroxicloroquina (HCQ), otro inhibidor de la autofagia .
Producción Industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, los esfuerzos de investigación se han centrado en optimizar su síntesis y formulación para uso terapéutico.
Análisis De Reacciones Químicas
LYS01 inhibe principalmente la autofagia al afectar la función lisosomal. Se acumula dentro de los lisosomas y los desacidifica, lo que provoca una autofagia deteriorada y un crecimiento tumoral. El compuesto experimenta reacciones relacionadas con sus características estructurales, pero la información detallada sobre reactivos y condiciones específicos es limitada .
Comparación Con Compuestos Similares
LYS01 destaca por su mayor potencia en comparación con HCQ. Los compuestos similares incluyen derivados de CQ y otros inhibidores de la autofagia, pero las características estructurales únicas de this compound contribuyen a su eficacia .
Propiedades
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQVCRQXSYPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lys01 interact with its target and what are the downstream effects?
A1: this compound functions as an autophagy inhibitor by accumulating within lysosomes and increasing their pH (deacidification) []. This deacidification disrupts the lysosomal degradation process that is crucial for autophagy, effectively inhibiting the breakdown and recycling of cellular components. This inhibition of autophagy can then lead to the accumulation of damaged organelles and proteins within the cell, ultimately contributing to cancer cell death. The research highlights that this compound is significantly more potent in inhibiting autophagy compared to hydroxychloroquine (HCQ), a drug currently being investigated in clinical trials for similar purposes [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound and how specific structural features contribute to its potency as an autophagy inhibitor?
A2: The research emphasizes the importance of several structural motifs in this compound for its enhanced autophagy inhibition compared to chloroquine (CQ) and HCQ []. * Presence of two aminoquinoline rings: This structural feature is crucial for this compound's increased potency compared to CQ, which only has one such ring.* Triamine linker: This linker connecting the two aminoquinoline rings plays a vital role in this compound's activity.* C-7 chlorine: The presence of chlorine at the C-7 position on the aminoquinoline rings further contributes to the compound's potency as an autophagy inhibitor.
Q3: What evidence suggests that this compound specifically targets autophagy in vivo?
A3: The study demonstrated that at the highest dose tested, Lys05 (a water-soluble salt of this compound) induced Paneth cell dysfunction in mice []. This specific intestinal phenotype is remarkably similar to that observed in mice and humans with genetic defects in the autophagy gene ATG16L1. This observation provides compelling in vivo evidence supporting this compound's targeted activity on the autophagy pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


